Lipophilicity (LogP) Comparison: Target Compound vs. 3-Monosubstituted Azetidine Analog
The target compound (CAS 2306270-29-9) exhibits a predicted LogP of 1.39, compared to an XLogP3-AA of 0.1 for the closest monosubstituted analog, tert-butyl 3-(2-hydroxyethoxy)azetidine-1-carboxylate (CAS 1146951-82-7). This represents a >13-fold difference in octanol-water partition coefficient, indicating significantly higher lipophilicity for the 3,3-disubstituted scaffold. The higher LogP is advantageous for membrane permeability and may reduce aqueous solubility, making the target compound more suitable for lead series targeting intracellular or CNS-located proteins where moderate lipophilicity is required [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Predicted LogP = 1.3948 (Leyan vendor datasheet) |
| Comparator Or Baseline | tert-Butyl 3-(2-hydroxyethoxy)azetidine-1-carboxylate (PubChem CID 67387830): XLogP3-AA = 0.1 |
| Quantified Difference | ΔLogP = +1.29 log units (>13-fold increase in lipophilicity) |
| Conditions | Predicted LogP (Leyan) vs. XLogP3-AA computed property (PubChem). Both are in silico predictions; direct experimental logP values were not located for either compound. |
Why This Matters
A LogP difference of >1.2 log units can determine whether a compound is CNS-penetrant (optimal LogP ~1–3) or peripherally restricted, directly influencing its utility in neuroscience vs. peripheral target programs.
- [1] PubChem. (2025). tert-butyl 3-(2-hydroxyethoxy)azetidine-1-carboxylate; CID 67387830. Computed Properties: XLogP3-AA = 0.1. View Source
